molecular formula C13H16N6O7 B13360720 2-(3-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)ureido)acetic acid

2-(3-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)ureido)acetic acid

Cat. No.: B13360720
M. Wt: 368.30 g/mol
InChI Key: AHESNRWOMYGILC-JJNLEZRASA-N
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Description

2-(3-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)ureido)acetic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a tetrahydrofuran ring, making it a subject of interest in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)ureido)acetic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. Common synthetic routes may involve the use of protecting groups such as benzyl or acetyl groups to protect hydroxyl functionalities during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, possibly involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)ureido)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

2-(3-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)ureido)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)ureido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)ureido)acetic acid apart is its unique combination of a purine base with a tetrahydrofuran ring, linked through a ureido group. This structure provides distinct chemical properties and potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C13H16N6O7

Molecular Weight

368.30 g/mol

IUPAC Name

2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]acetic acid

InChI

InChI=1S/C13H16N6O7/c20-2-5-8(23)9(24)12(26-5)19-4-17-7-10(15-3-16-11(7)19)18-13(25)14-1-6(21)22/h3-5,8-9,12,20,23-24H,1-2H2,(H,21,22)(H2,14,15,16,18,25)/t5-,8-,9-,12-/m1/s1

InChI Key

AHESNRWOMYGILC-JJNLEZRASA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)NCC(=O)O

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC(=O)NCC(=O)O

Origin of Product

United States

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